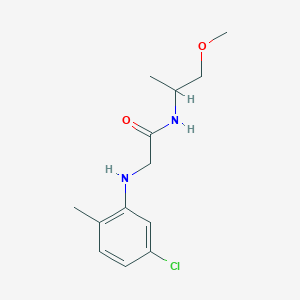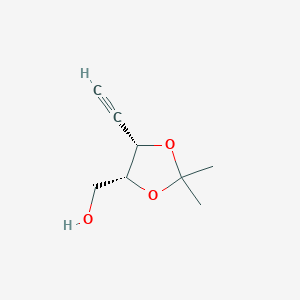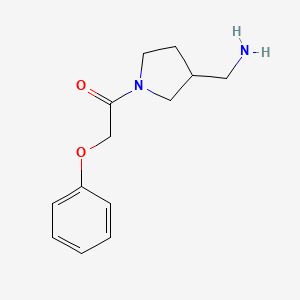
n-Isobutyl-3-methylquinoxalin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Isobutyl-3-methylquinoxalin-2-amine is a chemical compound with the molecular formula C13H17N3 and a molecular weight of 215.29 g/mol . It belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Isobutyl-3-methylquinoxalin-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-methylquinoxalin-2-amine with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and isolation to ensure the compound meets the required specifications for its intended applications .
化学反应分析
Types of Reactions
n-Isobutyl-3-methylquinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced derivatives of the compound .
科学研究应用
n-Isobutyl-3-methylquinoxalin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Quinoxaline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties
作用机制
The mechanism of action of n-Isobutyl-3-methylquinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Quinoxaline: A parent compound with a similar structure but without the isobutyl and methyl substituents.
3-Methylquinoxaline: Similar to n-Isobutyl-3-methylquinoxalin-2-amine but lacks the isobutyl group.
2-Aminoquinoxaline: Another related compound with an amino group at the 2-position but without the isobutyl and methyl groups.
Uniqueness
This compound is unique due to the presence of both isobutyl and methyl substituents on the quinoxaline core. These substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other quinoxaline derivatives .
属性
分子式 |
C13H17N3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC 名称 |
3-methyl-N-(2-methylpropyl)quinoxalin-2-amine |
InChI |
InChI=1S/C13H17N3/c1-9(2)8-14-13-10(3)15-11-6-4-5-7-12(11)16-13/h4-7,9H,8H2,1-3H3,(H,14,16) |
InChI 键 |
UALCOEMOCZWBGD-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2N=C1NCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 7-(dibenzylamino)-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B14896678.png)

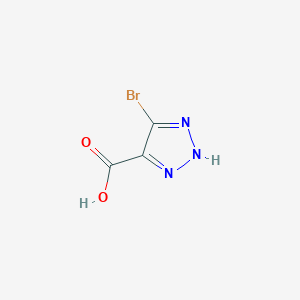

![N-[3-oxo-3-(pyrrolidin-1-yl)propyl]furan-2-carboxamide](/img/structure/B14896717.png)
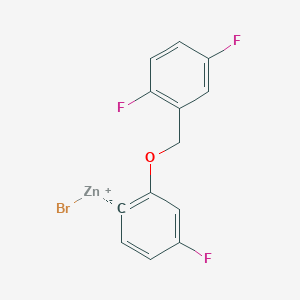
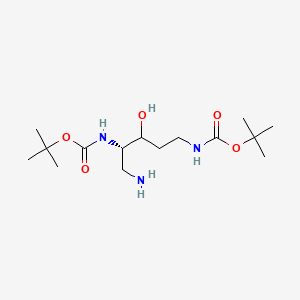
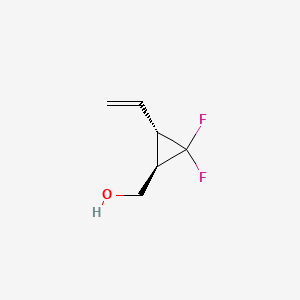
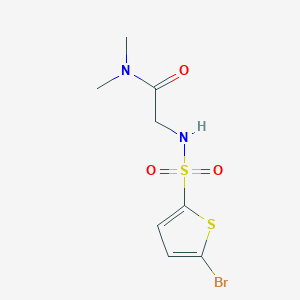
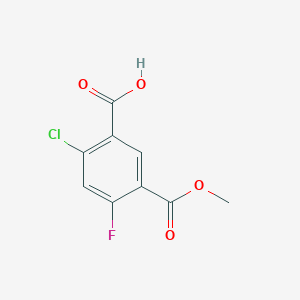
![bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane](/img/structure/B14896750.png)
